
N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DMG, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMG is a derivative of glycine and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
DMG's mechanism of action is not fully understood, but it is believed to work by modulating the immune system and reducing inflammation. DMG has been shown to increase the production of cytokines, which help to regulate the immune response. DMG has also been shown to increase the production of glutathione, an antioxidant that helps to protect cells from oxidative damage.
Biochemical and Physiological Effects:
DMG has been shown to have a variety of biochemical and physiological effects. DMG has been shown to increase energy production in cells by enhancing mitochondrial function. DMG has also been shown to increase oxygen utilization in cells, which can help to improve athletic performance. DMG has been shown to improve immune function by increasing the production of cytokines and enhancing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMG has several advantages for lab experiments, including its stability and ease of synthesis. DMG is also relatively non-toxic, making it a safe compound to work with in the lab. However, DMG's mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for DMG research. One potential area of research is the use of DMG in treating neurodegenerative disorders. DMG has been shown to have neuroprotective effects and may be a promising candidate for treating diseases such as Alzheimer's and Parkinson's. Another area of research is the use of DMG in cancer therapy. DMG has been shown to have immunomodulatory effects and may be a potential candidate for enhancing the immune response to cancer cells. Finally, more research is needed to fully understand DMG's mechanism of action and its effects on various physiological systems.
Synthesemethoden
DMG can be synthesized through a simple reaction between N-methyl glycine and 2,5-dimethoxybenzaldehyde, followed by a reaction with methylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain DMG in its pure form.
Wissenschaftliche Forschungsanwendungen
DMG has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and cancer research. DMG has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. DMG has also been shown to have immunomodulatory effects, making it a potential candidate for treating autoimmune disorders and cancer.
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-13-12(15)8-14(20(4,16)17)10-7-9(18-2)5-6-11(10)19-3/h5-7H,8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKIFFYQCJYUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


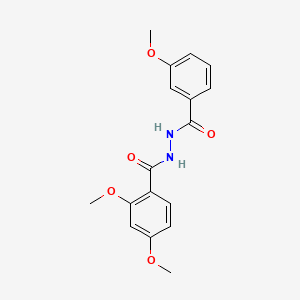
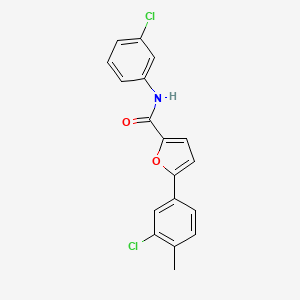
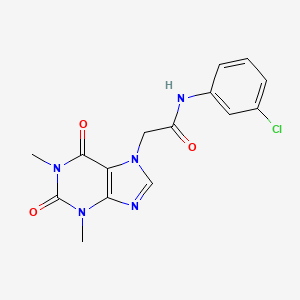
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)
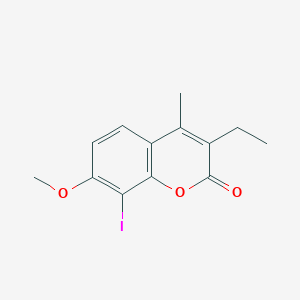
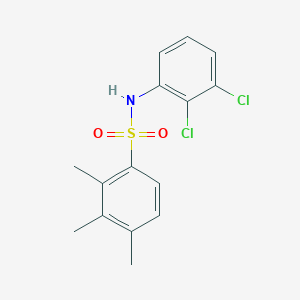
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)


![{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5746077.png)
![1-methyl-3-(4-nitrophenyl)benzo[f]quinoline](/img/structure/B5746095.png)
